![molecular formula C18H17NO3 B2824868 3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid CAS No. 870693-10-0](/img/structure/B2824868.png)
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this indole group is a propanoic acid group, which is a three-carbon chain with a carboxylic acid functional group at one end . The compound also contains a methoxyphenyl group, which consists of a benzene ring with a methoxy (-OCH3) group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the indole, propanoic acid, and methoxyphenyl groups. These groups each contribute different properties to the molecule, such as aromaticity (from the benzene and indole rings), polarity (from the carboxylic acid and methoxy groups), and potential for hydrogen bonding (from the carboxylic acid group) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The aromatic rings could contribute to the compound’s stability and possibly its color .
Applications De Recherche Scientifique
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) , a metabolite of 3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid, exhibits high antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.
- While not directly related to 3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid, indole derivatives have been investigated for their antitubercular activity. Researchers explore their potential against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
Antioxidant Activity and Health Benefits
Antitubercular Activity
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes in cellular function and overall organism health.
Pharmacokinetics
The compound’s solubility in ethanol, ether, and acetic acid, and its insolubility in water , may influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known to have diverse biological activities , which suggests that this compound could have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid. For instance, the compound’s solubility characteristics suggest that the presence of certain solvents in the environment could impact its action and efficacy.
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-13-8-6-12(7-9-13)18-15(10-11-17(20)21)14-4-2-3-5-16(14)19-18/h2-9,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYISILBMVSEZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2824786.png)
![2-Cyclopentylsulfanyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2824789.png)

![3-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2824794.png)

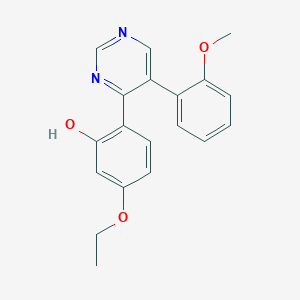
![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2824797.png)
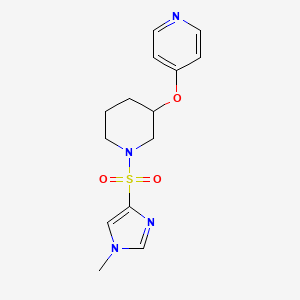
![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2824801.png)
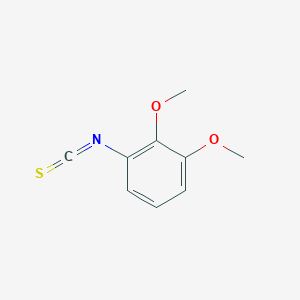
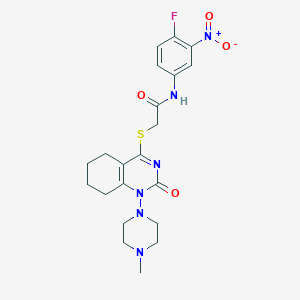
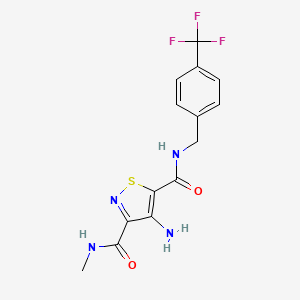
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2824806.png)
![Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2824807.png)